molecular formula C16H11ClF2N2O B6150509 3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one CAS No. 176523-55-0

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one

Cat. No.: B6150509
CAS No.: 176523-55-0
M. Wt: 320.72 g/mol
InChI Key: SLTYVDNPRGFZFN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that features a tetrahydropyrimidinone core substituted with chlorophenyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde and 2,6-difluoroaniline in the presence of a base can lead to the formation of the desired tetrahydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.

    Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidinones and their derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one
  • 6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one

Uniqueness

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one is unique due to the presence of both chlorophenyl and difluorophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential efficacy in various applications compared to its analogs.

Properties

CAS No.

176523-55-0

Molecular Formula

C16H11ClF2N2O

Molecular Weight

320.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(2,6-difluorophenyl)-1,4-dihydropyrimidin-2-one

InChI

InChI=1S/C16H11ClF2N2O/c17-10-4-6-11(7-5-10)21-9-8-14(20-16(21)22)15-12(18)2-1-3-13(15)19/h1-8H,9H2,(H,20,22)

InChI Key

SLTYVDNPRGFZFN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(NC(=O)N1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3F)F

Purity

95

Origin of Product

United States

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